molecular formula C12H13F3O2 B1337760 Tert-butyl 4-(trifluoromethyl)benzoate CAS No. 196934-20-0

Tert-butyl 4-(trifluoromethyl)benzoate

Cat. No. B1337760
CAS RN: 196934-20-0
M. Wt: 246.22 g/mol
InChI Key: PIEAJQRJRYBARO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C₁₂H₁₃F₃O₂ . It has a molecular weight of 246.23 . The compound is used for research purposes .


Synthesis Analysis

The synthesis of Tert-butyl 4-(trifluoromethyl)benzoate involves various reaction conditions. One method involves the electrochemical reduction of ammonium bromide and potassium bromide in ammonia at -38℃ . Another method involves the use of 1,4-diaza-bicyclo[2.2.2]octane in 1,4-dioxane at 80℃ for 12 hours under an inert atmosphere .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-(trifluoromethyl)benzoate is 1S/C12H13F3O2/c1-11(2,3)17-10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3 .

Scientific Research Applications

Photovoltaic Performance Improvement

Tert-butyl 4-(trifluoromethyl)benzoate derivatives have been utilized in the synthesis of mono-, di-, and triadduct fullerene organofullerenes to enhance photovoltaic performance. The study of these compounds revealed varying power conversion efficiencies when used in photovoltaic devices, highlighting the potential of tert-butyl 4-(trifluoromethyl)benzoate in optimizing solar cell efficiencies (Liu et al., 2013).

Synthesis of Antibiotics

A method involving tert-butyl benzoates has been developed for synthesizing derivatives with an alkyl or substituted alkyl group in a 1,4-relationship to another group, demonstrating its application in the synthesis of antimicrobial compounds such as the fungal metabolite culpin (Sunasee & Clive, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, has been determined through three-dimensional X-ray data. This research provides insights into the structural conformation of such compounds, contributing to the broader understanding of their chemical behavior (Meurs & Koningsveld, 1974).

Vibrational and Molecular Property Analysis

Studies on similar molecules, like 3,5 di tert butyl 4 hydroxy benzoic acid, have combined experimental and theoretical approaches to analyze molecular structure and vibrational spectra. These studies offer valuable information for quality control of medicines and drug-receptor interactions (Mathammal et al., 2016).

Radical Synthesis and Water Solubility

The synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate through hetero-Cope rearrangement demonstrates the potential of tert-butyl 4-(trifluoromethyl)benzoate derivatives in creating highly water-soluble stable free radicals, useful in various chemical processes (Marx & Rassat, 2002).

properties

IUPAC Name

tert-butyl 4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,3)17-10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEAJQRJRYBARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443796
Record name Benzoic acid, 4-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

196934-20-0
Record name Benzoic acid, 4-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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